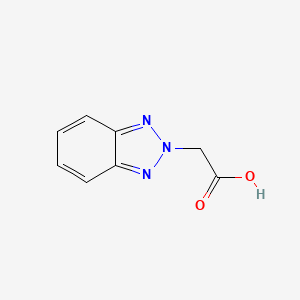

Benzotriazol-2-yl-acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(benzotriazol-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c12-8(13)5-11-9-6-3-1-2-4-7(6)10-11/h1-4H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQVKBZMURLITOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN(N=C2C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80349409 | |

| Record name | Benzotriazol-2-yl-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4144-68-7 | |

| Record name | Benzotriazole-2-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4144-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzotriazol-2-yl-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Benzotriazol-2-yl-acetic acid chemical properties

An In-depth Technical Guide on the Core Chemical Properties of Benzotriazolyl-acetic Acid Isomers

This technical guide provides a comprehensive overview of the core chemical properties of the two primary isomers of benzotriazolyl-acetic acid: 2-(1H-1,2,3-benzotriazol-1-yl)acetic acid and 2-(2H-1,2,3-benzotriazol-2-yl)acetic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Introduction and Isomerism

Benzotriazolyl-acetic acid is a derivative of benzotriazole, a heterocyclic compound with a wide range of applications, including as a corrosion inhibitor and a scaffold in medicinal chemistry.[1][2] The parent benzotriazole molecule exists as a mixture of two tautomers, 1H-benzotriazole and 2H-benzotriazole. Consequently, substitution at the nitrogen atom can result in two different isomers of benzotriazolyl-acetic acid. The position of the acetic acid group on the triazole ring significantly influences the molecule's chemical and physical properties. This guide will address both the 1-yl and 2-yl isomers.

Chemical and Physical Properties

The fundamental chemical and physical properties of both isomers are summarized below. It is important to note that while data for the 1-yl isomer is more readily available, information for the 2-yl isomer is less common in the literature.

Table 1: General Properties of Benzotriazolyl-acetic Acid Isomers

| Property | 2-(1H-1,2,3-benzotriazol-1-yl)acetic acid | 2-(2H-1,2,3-benzotriazol-2-yl)acetic acid |

| Synonyms | 1H-Benzotriazole-1-acetic acid | Benzotriazol-2-yl-acetic acid |

| CAS Number | 4144-64-3[3] | Not explicitly found |

| Chemical Formula | C₈H₇N₃O₂[3] | C₈H₇N₃O₂ |

| Molecular Weight | 177.16 g/mol | 177.17 g/mol |

| Appearance | White crystalline solid[1] | Colorless block crystals |

Table 2: Physicochemical Data of Benzotriazolyl-acetic Acid Isomers

| Property | 2-(1H-1,2,3-benzotriazol-1-yl)acetic acid | 2-(2H-1,2,3-benzotriazol-2-yl)acetic acid |

| Melting Point | 214-221 °C[1] | Data not available for a specific melting point, but a new polymorph has been characterized. |

| Boiling Point | Data not available | Data not available |

| Solubility | Slightly soluble in DMSO, very slightly soluble in Methanol.[4] 9.1 µg/mL at pH 7.4. | Soluble in dimethylformamide for crystallization. |

| pKa | Data not available | Data not available |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of these isomers.

2-(1H-1,2,3-benzotriazol-1-yl)acetic acid

-

¹H-NMR (DMSO-d6, δ ppm): A derivative, [(1H-benzotriazol-1-ylacetyl)amino]acetic acid, shows aromatic protons around 7.2 ppm, a CONH proton at 6.9 ppm, and a COOH proton at 12.2 ppm.[5]

-

IR (KBr, cm⁻¹): For a derivative, characteristic peaks are observed for aromatic C-H (2835.93), C=C (1493.93), and C=O (1677.21).[5] Another derivative shows aromatic C-H at 3017.14, -N=N- at 1508.24, and -C=O at 1682.70.[5]

-

Mass Spectrometry (m/z): The m+ ion for [(1H-benzotriazol-1-ylacetyl)amino]acetic acid is reported at 234.[5]

2-(2H-1,2,3-benzotriazol-2-yl)acetic acid

Experimental Protocols

Synthesis of 1H-Benzotriazole (Parent Compound)

A common starting material is the parent benzotriazole, which can be synthesized as follows:

-

Dissolve 10.8 g of o-phenylenediamine in a mixture of 12 g of glacial acetic acid and 30 ml of water. Gentle warming may be required.[5]

-

Cool the solution to 15°C and stir.[5]

-

Add a solution of 7.5 g of sodium nitrite in 15 ml of water in portions. The temperature will rise to about 85°C and then cool down.[5]

-

Continue stirring as the mixture cools.[5]

-

Chill the mixture thoroughly in an ice bath to precipitate the product.[6]

-

Collect the pale brown solid by vacuum filtration and wash with ice-cold water.[6]

Synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)acetic acid

This isomer is typically synthesized via its ethyl ester intermediate.

Step 1: Synthesis of Ethyl 1H-benzotriazol-1-ylacetate

-

A mixture of 1H-benzotriazole (0.1 M), ethyl chloroacetate (0.1 M), and 0.3 g of K₂CO₃ in 60 ml of acetone is stirred for 10 hours.[5]

-

Alternatively, 1H-benzotriazole (1 mmol) and sodium hydroxide (1 mmol) are dissolved in ethanol (10 ml).[7]

-

An ethanol (5 ml) solution of ethyl 2-chloroacetate (1 mmol) is added dropwise and stirred for 4 hours at room temperature.[7]

-

The solvent is removed under reduced pressure, or the mixture is filtered to isolate the product.[5][7]

Step 2: Hydrolysis to 2-(1H-1,2,3-benzotriazol-1-yl)acetic acid The ethyl ester is then hydrolyzed to the carboxylic acid, typically using standard aqueous acid or base hydrolysis methods, followed by acidification to precipitate the product.

Crystallization of a New Polymorph of 2-(2H-1,2,3-benzotriazol-2-yl)acetic acid

A new polymorph of the 2-yl isomer has been isolated and characterized.

-

Solid 2-(2H-benzotriazol-2-yl)acetic acid is dissolved in dimethylformamide.

-

The solution is filtered and left for slow evaporation of the solvent at 30°C.

-

Colorless block crystals are obtained after two weeks.

Mandatory Visualizations

Synthesis Workflow of 2-(1H-1,2,3-benzotriazol-1-yl)acetic acid

Caption: Synthesis pathway for 2-(1H-1,2,3-benzotriazol-1-yl)acetic acid.

Logical Relationship of Benzotriazole Derivative Applications

Due to a lack of specific signaling pathway information for this compound, the following diagram illustrates the logical relationship between the core benzotriazole structure and its diverse biological activities, which are areas of active research for its derivatives.

Caption: Relationship between benzotriazole structure and its biological activities.

Biological Activity and Potential Applications

While specific data on the biological activity of this compound is limited, the broader class of benzotriazole derivatives is known for a wide spectrum of pharmacological activities. These include:

-

Antimicrobial and Antifungal Activity: Various derivatives have shown efficacy against bacteria such as S. aureus, B. subtilis, and E. coli, as well as fungi like A. niger and C. albicans.[5]

-

Antiviral Properties: Benzotriazole derivatives have been investigated for their potential against a range of viruses.[8]

-

Anti-inflammatory and Analgesic Effects: Certain substituted benzotriazoles have demonstrated anti-inflammatory and pain-relieving properties.[7]

-

Anticancer Activity: The benzotriazole scaffold is being explored for the development of new anticancer agents.[9]

-

Corrosion Inhibition: Benzotriazol-1-yl-acetic acid is noted for its effectiveness as a corrosion inhibitor for metals.[1]

The acetic acid moiety in the title compounds provides a handle for further chemical modifications, such as the formation of amides and esters, to produce a library of compounds for drug discovery and screening.[5]

Crystallographic Information

A new polymorph of 2-(2H-benzotriazol-2-yl)acetic acid has been identified, crystallizing in the space group C2/c. In this structure, the molecule is non-planar, and the crystal structure is characterized by helices formed through O—H···N hydrogen bonding. Additionally, π–π stacking interactions are observed between the benzotriazole fragments of adjacent molecules, a feature not present in the previously known polymorph. This detailed structural information is invaluable for computational modeling and understanding intermolecular interactions.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. chemimpex.com [chemimpex.com]

- 3. rsc.org [rsc.org]

- 4. BENZOTRIAZOL-1-YL-ACETIC ACID CAS#: 4144-64-3 [m.chemicalbook.com]

- 5. rjptonline.org [rjptonline.org]

- 6. spectrabase.com [spectrabase.com]

- 7. Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-(1H-1,2,3-Benzotriazol-1-yloxy)acetic acid | 639475-09-5 | PAB47509 [biosynth.com]

- 9. application.wiley-vch.de [application.wiley-vch.de]

An In-depth Technical Guide to the Synthesis of Benzotriazol-2-yl-acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Benzotriazol-2-yl-acetic acid, a molecule of interest in medicinal chemistry and materials science. This document details the necessary experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway to facilitate understanding and replication.

Synthetic Strategy Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the N-alkylation of benzotriazole with an appropriate ethyl haloacetate, which generally yields a mixture of two constitutional isomers: ethyl 2-(1H-benzotriazol-1-yl)acetate and ethyl 2-(2H-benzotriazol-2-yl)acetate. The second step is the selective hydrolysis of the desired N2-isomer to the final carboxylic acid product.

Reaction Scheme:

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(2H-benzotriazol-2-yl)acetate

The alkylation of benzotriazole with ethyl chloroacetate typically yields a mixture of N1 and N2 isomers. While selective N2-alkylation methods exist, they often require specific catalysts. A common approach involves the separation of the desired N2-isomer from the mixture.

Protocol for Mixed Isomer Synthesis:

A mixture of benzotriazole (0.1 M), ethyl chloroacetate (0.1 M), and anhydrous potassium carbonate (0.3 g) in 60 ml of acetone is stirred for 10 hours.[1] The solvent is then removed under reduced pressure to yield a mixture of ethyl 2-(1H-benzotriazol-1-yl)acetate and ethyl 2-(2H-benzotriazol-2-yl)acetate.

Separation of Isomers:

The separation of the N1 and N2 isomers can be achieved by column chromatography on silica gel. The specific eluent system will need to be determined empirically, but a gradient of ethyl acetate in hexane is a common starting point.

Step 2: Hydrolysis of Ethyl 2-(2H-benzotriazol-2-yl)acetate

The hydrolysis of the ester to the carboxylic acid can be performed under basic conditions. A microwave-assisted method offers a rapid and efficient route to the potassium salt of the desired acid.

Protocol for Hydrolysis (Microwave-Assisted):

In a microwave reactor, a mixture of ethyl 2-(2H-benzotriazol-2-yl)acetate and potassium carbonate in water is subjected to microwave irradiation. The reaction progress should be monitored by thin-layer chromatography. This procedure yields potassium 2-(2H-benzotriazol-2-yl)acetate.[2]

Conversion to Free Acid:

To obtain the free this compound, the resulting aqueous solution containing the potassium salt is acidified, typically with a dilute mineral acid like hydrochloric acid, until the solution is acidic to litmus paper. The precipitated solid is then collected by filtration, washed with cold water, and dried.

Purification of this compound:

The crude product can be purified by recrystallization. Solid this compound can be dissolved in dimethylformamide, filtered, and the solution is left for slow evaporation of the solvent at 30°C to yield colorless block crystals.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of the potassium salt of this compound via microwave-assisted hydrolysis.

| Parameter | Value | Reference |

| Product | Potassium 2-(2H-benzotriazol-2-yl)acetate | [2] |

| Yield | 87% | [2] |

| Melting Point | >200 °C (decomposes) | [2] |

| ¹H NMR (400 MHz, CD₃OD/CDCl₃) δ (ppm) | 5.36 (s, 2H, CH₂C=O), 7.41–7.46 (m, 2H, Harom), 7.87–7.91 (m, 2H, Harom) | [2] |

| ¹³C NMR (100 MHz, CD₃OD/CDCl₃) δ (ppm) | 60.5, 118.6, 127.1, 145.3, 172.2 (C=O) | [2] |

| FTIR ν (cm⁻¹) | 3366, 2964, 1601, 1384, 747 | [2] |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Experimental workflow for the synthesis of this compound.

This guide provides a foundational protocol for the synthesis of this compound. Researchers are encouraged to optimize the reaction conditions and purification procedures to suit their specific laboratory settings and purity requirements.

References

An In-depth Technical Guide to Benzotriazol-2-yl-acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzotriazol-2-yl-acetic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its chemical identity, structural characteristics, synthesis, and known biological activities, presenting data in a clear, structured format for ease of comparison and use in a research and development setting.

Chemical Identity and Physicochemical Properties

Table 1: Physicochemical and Crystallographic Data for a Polymorph of 2-(2H-Benzotriazol-2-yl)acetic acid [4]

| Property | Value |

| Molecular Formula | C₈H₇N₃O₂ |

| Molecular Weight | 177.17 g/mol |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a | 11.719 (9) Å |

| b | 8.308 (3) Å |

| c | 17.246 (5) Å |

| β | 96.703 (5)° |

| Volume | 1667.6 (15) ų |

| Z | 8 |

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol specifically for 2-(2H-benzotriazol-2-yl)acetic acid is not widely published. However, based on the known synthesis of its 1-yl isomer and general principles of N-alkylation of benzotriazoles, a plausible synthetic route can be proposed. This would typically involve the N-alkylation of 2H-benzotriazole with an ethyl haloacetate followed by hydrolysis of the resulting ester.

Proposed Synthesis of 2-(2H-benzotriazol-2-yl)acetic acid

The synthesis can be envisioned as a two-step process:

-

Alkylation of 2H-Benzotriazole: Reaction of 2H-benzotriazole with ethyl chloroacetate in the presence of a base to yield ethyl 2-(2H-benzotriazol-2-yl)acetate.

-

Hydrolysis: Hydrolysis of the ethyl ester to afford the final carboxylic acid.

Experimental Protocol: Synthesis of Ethyl 2-(1H-benzotriazol-1-yl)acetate (for reference) [5][6][7]

A similar protocol could be adapted for the 2-yl isomer.

-

Materials: 1H-benzotriazole, sodium hydroxide, ethanol, ethyl 2-chloroacetate.

-

Procedure:

-

Dissolve 1 mmol of 1H-benzotriazole and 1 mmol of sodium hydroxide in 10 ml of ethanol.

-

Add a solution of 1 mmol of ethyl 2-chloroacetate in 5 ml of ethanol dropwise to the mixture.

-

Stir the reaction mixture for 4 hours at room temperature.

-

Filter the mixture.

-

Allow the filtrate to crystallize at room temperature for several days to obtain colorless block crystals of ethyl 2-(1H-benzotriazol-1-yl)acetate.

-

Crystallization of 2-(2H-benzotriazol-2-yl)acetic acid Polymorph

Experimental Protocol: [4]

-

Materials: Solid 2-(2H-benzotriazol-2-yl)acetic acid, dimethylformamide.

-

Procedure:

-

Dissolve the solid 2-(2H-benzotriazol-2-yl)acetic acid in dimethylformamide.

-

Filter the solution.

-

Leave the filtered solution for slow evaporation of the solvent at 30°C.

-

Colorless block crystals are obtained after two weeks.

-

Biological Activity and Potential Signaling Pathways

Benzotriazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[8][9][10] While specific studies on the mechanism of action of 2-(2H-benzotriazol-2-yl)acetic acid are limited, research on related benzotriazole compounds suggests potential involvement in key cellular signaling pathways.

Inhibition of Protein Kinases

Several benzotriazole derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell signaling. For example, certain derivatives have shown inhibitory activity against Casein Kinase 2 (CK2) and NIMA-related kinases (NEKs), which are implicated in cancer cell proliferation and survival.[9][11]

References

- 1. chemscene.com [chemscene.com]

- 2. 2-Propenoic acid, 2-methyl-, 2-[3-(2H-benzotriazol-2-yl)-4-hydroxyphenyl]ethyl ester | C18H17N3O3 | CID 726893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. A new polymorph of 2-(2H-benzotriazol-2-yl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate [escholarship.org]

- 8. gsconlinepress.com [gsconlinepress.com]

- 9. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA related kinase - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure of Benzotriazol-2-yl-acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular structure of Benzotriazol-2-yl-acetic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document compiles crystallographic data, experimental protocols for its synthesis and characterization, and logical workflows to facilitate a comprehensive understanding of this molecule.

Molecular Identity and Structure

This compound is an isomer of benzotriazolyl acetic acid where the acetic acid moiety is attached to the nitrogen at position 2 of the benzotriazole ring system. This substitution pattern significantly influences its electronic properties and spatial conformation compared to its 1-yl counterpart.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| Molecular Formula | C₈H₇N₃O₂ | [1][2] |

| Molecular Weight | 177.17 g/mol | [1] |

| SMILES | O=C(O)CN1N=C2C=CC=CC2=N1 | N/A |

| InChI | InChI=1S/C8H7N3O2/c12-8(13)5-11-10-7-4-2-1-3-6(7)9-11/h1-4H,5H2,(H,12,13) | N/A |

| CAS Number | 1351351-32-0 (related hydrazide) |

Note: Specific SMILES, InChI, and CAS numbers for the 2-yl acetic acid were not explicitly found in the search results; identifiers are based on the known structure or for closely related derivatives.

Crystallographic and Physicochemical Data

The definitive molecular structure of this compound has been elucidated by single-crystal X-ray diffraction. A 2012 study reported a new polymorph, providing precise data on its solid-state conformation and intermolecular interactions.[1][2]

The molecule is non-planar, with the carboxyl group twisted significantly away from the plane of the benzotriazole ring by a dihedral angle of 88.41°.[1] This conformation is crucial for its packing in the crystal lattice. The crystal structure is characterized by helices sustained by strong O—H···N hydrogen bonds and further stabilized by C—H···O interactions and π-π stacking between the benzotriazole fragments of adjacent molecules.[1][2]

Table 2: Summary of Quantitative Crystallographic Data (Polymorph II)

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [1] |

| Space Group | C2/c | [1][2] |

| Unit Cell Dimensions | a = 11.719 Å, b = 8.308 Å, c = 17.246 Å, β = 96.703° | [1] |

| Molecules per Unit Cell (Z) | 8 | [1][2] |

| Dihedral Angle (Carboxyl vs. Ring) | 88.41 (15)° | [1] |

| O—H···N Hydrogen Bond | D···A distance = 2.7273 (17) Å, D—H···A angle = 171° | [1] |

| π-π Stacking Distances | 3.593 (10) Å and 3.381 (10) Å (centroid-centroid) | [1][2] |

Experimental Protocols

The synthesis and characterization of this compound involve standard organic chemistry techniques, with specific conditions required for crystallization and structural analysis.

The synthesis of the benzotriazole core is a foundational step. While specific protocols for the direct synthesis of the 2-yl acetic acid derivative are not detailed in the provided results, a general pathway can be outlined based on the synthesis of the parent compound and its derivatives.

Protocol 1: Synthesis of Benzotriazole Core This procedure is adapted from established methods for creating the benzotriazole ring system.[3]

-

Reaction Setup: Dissolve o-phenylenediamine in a mixture of glacial acetic acid and water.

-

Diazotization: Cool the solution to approximately 15°C and slowly add an aqueous solution of sodium nitrite. The temperature will rise as the exothermic reaction proceeds.

-

Cyclization: The intermediate diazonium salt spontaneously cyclizes to form the benzotriazole ring.

-

Isolation: Upon cooling, the benzotriazole product precipitates and can be collected by filtration.

Protocol 2: Crystallization of this compound This protocol is for obtaining single crystals suitable for X-ray diffraction analysis.[1]

-

Dissolution: Dissolve the solid crude this compound in dimethylformamide (DMF) at 30°C.

-

Filtration: Filter the solution to remove any insoluble impurities.

-

Slow Evaporation: Leave the filtered solution undisturbed, allowing the solvent to evaporate slowly over a period of two weeks.

-

Crystal Collection: Collect the colorless block crystals that form.

Characterization relies on a combination of spectroscopic and diffraction methods to confirm the identity and elucidate the structure of the compound.

Protocol 3: Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal obtained from Protocol 2 is mounted on a goniometer head.

-

Data Collection: Data is collected using a diffractometer, typically with Cu Kα radiation.[1]

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by least-squares procedures to yield the final atomic coordinates and geometric parameters.[1][4]

Protocol 4: Spectroscopic Analysis (General) While specific spectra for the title compound are not provided, the following are standard techniques used for characterizing benzotriazole derivatives.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent like DMSO-d₆ or CDCl₃. Chemical shifts are reported in ppm relative to an internal standard (TMS).[5] This confirms the chemical environment of protons and carbons.

-

Infrared (IR) Spectroscopy: FTIR spectra are typically recorded using the KBr pellet method. Characteristic absorption bands confirm the presence of functional groups, such as C=O stretching for the carboxylic acid and vibrations associated with the benzotriazole ring.[6]

-

Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are used to determine the molecular weight and fragmentation pattern of the compound, confirming its molecular formula.[7]

References

- 1. A new polymorph of 2-(2H-benzotriazol-2-yl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A new polymorph of 2-(2H-benzotriazol-2-yl)acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US3227726A - Preparation of benzotriazole - Google Patents [patents.google.com]

- 4. Crystal and molecular structure of benzotriazol-2-ylacetic acid: comparison between benzotriazol-1- and -2-yl systems - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of Benzotriazol-2-yl-acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available solubility data for Benzotriazol-2-yl-acetic acid. The information is intended for researchers, scientists, and professionals in the field of drug development who require an understanding of the solubility characteristics of this compound.

Introduction

This compound is a chemical compound that belongs to the benzotriazole family of heterocyclic compounds. Derivatives of benzotriazole are of interest for their potential biological activities. The solubility of a compound is a critical physicochemical property, influencing its behavior in various experimental and physiological systems. It is a key parameter in drug discovery and development, affecting absorption, distribution, metabolism, and excretion (ADME) properties.

Quantitative Solubility Data

Despite a comprehensive search of available scientific literature, specific quantitative solubility data for this compound in various solvents could not be located. The existing literature primarily focuses on the synthesis, crystallography, and biological activities of benzotriazole derivatives, with limited reporting on their fundamental physicochemical properties such as solubility.

Qualitative Solubility Information

While quantitative data is not available, qualitative information regarding the solubility of this compound has been reported in the context of crystallization experiments. This information provides an indication of a suitable solvent for dissolving the compound.

| Solvent | Solubility | Temperature | Reference |

| Dimethylformamide (DMF) | Soluble | 30°C | [1] |

This qualitative data point is valuable for researchers looking to work with this compound in solution, particularly for crystallization or reaction purposes.

Experimental Protocols

The following section details the experimental method in which the solubility of this compound in dimethylformamide was observed.

Crystallization of a New Polymorph of 2-(2H-benzotriazol-2-yl)acetic acid [1]

-

Objective: To obtain single crystals of a new polymorph of 2-(2H-benzotriazol-2-yl)acetic acid.

-

Methodology:

-

Solid this compound was dissolved in dimethylformamide (DMF).

-

The resulting solution was filtered to remove any insoluble impurities.

-

The filtered solution was left undisturbed for slow evaporation of the solvent at a constant temperature of 30°C.

-

Colorless block-shaped crystals were obtained after a period of two weeks.

-

This protocol indicates that this compound is sufficiently soluble in dimethylformamide at 30°C to allow for the preparation of a solution suitable for crystallization.

General Experimental Workflow for Solubility Determination

While the specific protocol for determining the quantitative solubility of this compound was not found, a general experimental workflow for such a determination is presented below. This diagram illustrates a common method used in chemical research to ascertain the solubility of a solid compound in a given solvent.

Caption: General workflow for determining the solubility of a solid compound.

Conclusion

The available information on the solubility of this compound is currently limited to a qualitative observation of its solubility in dimethylformamide. For drug development and other research applications, quantitative determination of its solubility in a range of pharmaceutically and industrially relevant solvents (e.g., water, ethanol, buffers at various pH values) is highly recommended. The general experimental workflow provided can serve as a template for designing such studies. Further research is required to establish a comprehensive solubility profile for this compound.

References

The Core Mechanism of Action of Benzotriazol-2-yl-acetic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzotriazol-2-yl-acetic acid is a heterocyclic compound belonging to the benzotriazole class of molecules, which are recognized for a wide spectrum of biological activities. While direct and comprehensive studies on the specific mechanism of action of this compound are not extensively available in the current body of scientific literature, this technical guide synthesizes the existing evidence for related benzotriazole derivatives to propose a well-founded hypothesis for its primary mode of action. Drawing parallels from the established pharmacology of structurally similar compounds, particularly those possessing an acetic acid moiety, this document posits that the principal mechanism of action for this compound is the inhibition of the cyclooxygenase (COX) enzymes , leading to a reduction in prostaglandin synthesis. This guide provides a detailed exploration of this proposed mechanism, supported by data from related compounds, comprehensive experimental protocols for its validation, and visual representations of the pertinent biological pathways and workflows.

Introduction

Benzotriazole and its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, antiviral, anticonvulsant, and anti-inflammatory effects.[1] The benzotriazole scaffold, a bicyclic system composed of a benzene ring fused to a triazole ring, serves as a versatile pharmacophore. The frequent observation of anti-inflammatory and analgesic activities among benzotriazole derivatives suggests a common underlying mechanism of action, likely involving key targets in the inflammatory cascade.[2][3]

This guide focuses on this compound, a specific derivative characterized by an acetic acid group attached to the 2-position of the benzotriazole ring system. The presence of the acetic acid functional group is a hallmark of many non-steroidal anti-inflammatory drugs (NSAIDs) and is crucial for their interaction with the active site of cyclooxygenase enzymes.[4] Therefore, it is hypothesized that this compound exerts its biological effects primarily through the inhibition of COX-1 and COX-2.

Proposed Mechanism of Action: Inhibition of Cyclooxygenase (COX)

The central hypothesis for the mechanism of action of this compound is its role as an inhibitor of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are the key enzymes responsible for the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins and thromboxanes.[5] By inhibiting these enzymes, this compound would effectively block the production of these inflammatory mediators, thereby exerting its anti-inflammatory and analgesic effects.

The Arachidonic Acid Cascade and the Role of COX Enzymes

The inflammatory response is a complex biological process, and the arachidonic acid cascade is a central pathway in its propagation. When cells are stimulated by inflammatory signals, phospholipase A2 releases arachidonic acid from the cell membrane. Arachidonic acid is then metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway and the lipoxygenase (LOX) pathway.

The COX pathway, the proposed target of this compound, leads to the production of prostaglandins, which are potent mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that are involved in physiological functions, such as maintaining the integrity of the gastric mucosa, regulating renal blood flow, and platelet aggregation.

-

COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, such as cytokines and endotoxins. The prostaglandins produced by COX-2 are primarily involved in the pathological processes of inflammation and pain.

The inhibition of COX-2 is a key therapeutic target for anti-inflammatory drugs, while the concurrent inhibition of COX-1 is often associated with the gastrointestinal side effects of traditional NSAIDs.

Structural Rationale for COX Inhibition

The structural features of this compound support its potential as a COX inhibitor. The acetic acid moiety is a critical pharmacophore that can interact with key amino acid residues, such as arginine, within the active site of the COX enzymes. This interaction is a common feature among many NSAIDs and is essential for their inhibitory activity. The benzotriazole ring system, with its aromatic and heterocyclic nature, can engage in hydrophobic and pi-stacking interactions within the enzyme's active site, further contributing to binding affinity and inhibitory potency.

Quantitative Data for Related Benzotriazole Derivatives

While specific quantitative data for the COX inhibitory activity of this compound is not currently available in the literature, the following tables summarize the inhibitory concentrations (IC50) for other benzotriazole derivatives and common NSAIDs against COX-1 and COX-2. This data provides a valuable reference for the expected potency and selectivity of this class of compounds.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected NSAIDs [5]

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity (COX-1/COX-2) |

| Indomethacin | 0.0090 | 0.31 | 0.029 |

| Diclofenac | 0.076 | 0.026 | 2.9 |

| Ibuprofen | 12 | 80 | 0.15 |

| Celecoxib | 82 | 6.8 | 12 |

Table 2: In Vitro COX-2 Inhibitory Activity and Selectivity of Tethered 1,2,3-Triazole and Benzenesulfonamide Derivatives of NSAIDs [6]

| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50) |

| 6b | 0.04 | 13.15 | 329 |

| 6e | 0.05 | 11.23 | 225 |

| 6j | 0.04 | 12.48 | 312 |

| Celecoxib | 0.05 | 14.70 | 294 |

Experimental Protocols

To validate the hypothesized mechanism of action of this compound, the following detailed experimental protocols are provided.

In Vitro Cyclooxygenase (COX) Inhibitor Screening Assay (Fluorometric)

This protocol is adapted from commercially available COX inhibitor screening kits and provides a method to determine the in vitro inhibitory activity of this compound against both COX-1 and COX-2.[7][8]

4.1.1. Materials

-

Human recombinant COX-1 and COX-2 enzymes

-

COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

COX Probe (e.g., a fluorogenic substrate that detects prostaglandin G2)

-

COX Cofactor (e.g., a solution containing necessary cofactors for enzyme activity)

-

Arachidonic Acid (substrate)

-

NaOH

-

Ethanol

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

-

96-well black microplate

-

Fluorometric microplate reader (Excitation/Emission = 535/587 nm)

4.1.2. Procedure

-

Reagent Preparation:

-

Prepare working solutions of COX Assay Buffer, COX Probe, and COX Cofactor according to the manufacturer's instructions.

-

Reconstitute COX-1 and COX-2 enzymes in COX Assay Buffer to the recommended concentration. Keep on ice.

-

Prepare a stock solution of Arachidonic Acid by reconstituting in ethanol, followed by dilution with NaOH and purified water.

-

-

Assay Setup:

-

Prepare serial dilutions of the test compound (this compound) and positive controls in COX Assay Buffer.

-

In a 96-well plate, add the following to designated wells:

-

Enzyme Control (EC): 10 µL of Assay Buffer.

-

Inhibitor Control (IC): 10 µL of the respective positive control inhibitor.

-

Sample Screen (S): 10 µL of the diluted test compound.

-

Solvent Control (optional): 10 µL of the solvent used to dissolve the test compound.

-

-

-

Reaction Initiation and Measurement:

-

Prepare a Reaction Mix for each well containing COX Assay Buffer, COX Probe, diluted COX Cofactor, and the respective COX enzyme (COX-1 or COX-2).

-

Add 80 µL of the Reaction Mix to each well.

-

Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid/NaOH solution to all wells simultaneously using a multichannel pipette.

-

Immediately measure the fluorescence kinetically at 25°C for 5-10 minutes using a microplate reader set to Ex/Em = 535/587 nm.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

-

Calculate the percentage of inhibition for the test compound relative to the Enzyme Control.

-

Determine the IC50 value of this compound by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

-

In Vitro Prostaglandin E2 (PGE2) Synthesis Assay

This assay measures the production of PGE2 in a cellular context, providing a more physiologically relevant assessment of COX inhibition.

4.2.1. Materials

-

Cell line capable of producing PGE2 upon stimulation (e.g., RAW 264.7 macrophages)

-

Cell culture medium and supplements

-

Lipopolysaccharide (LPS) or other inflammatory stimulus

-

Test compound (this compound)

-

Positive control inhibitor (e.g., Indomethacin)

-

PGE2 ELISA kit

-

Cell lysis buffer

-

Microplate reader for ELISA

4.2.2. Procedure

-

Cell Culture and Treatment:

-

Seed cells in a 24-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or the positive control for 1-2 hours.

-

Stimulate the cells with an inflammatory agent (e.g., LPS at 1 µg/mL) for a specified time (e.g., 24 hours) to induce PGE2 production.

-

-

Sample Collection:

-

Collect the cell culture supernatant for the measurement of secreted PGE2.

-

Lyse the cells to measure intracellular PGE2 if desired.

-

-

PGE2 Measurement:

-

Quantify the concentration of PGE2 in the collected samples using a commercial PGE2 ELISA kit, following the manufacturer's protocol.[9]

-

-

Data Analysis:

-

Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound compared to the stimulated, untreated control.

-

Determine the IC50 value for the inhibition of PGE2 synthesis.

-

In Vivo Acetic Acid-Induced Writhing Test

This in vivo assay assesses the analgesic activity of a compound, which is often correlated with its anti-inflammatory properties.[10]

4.3.1. Materials

-

Male albino mice (20-25 g)

-

Test compound (this compound)

-

Positive control (e.g., Aspirin or Indomethacin)

-

Vehicle (e.g., 0.5% carboxymethylcellulose solution)

-

0.6% (v/v) acetic acid solution

-

Syringes and needles for administration

4.3.2. Procedure

-

Animal Grouping and Administration:

-

Divide the mice into groups (n=6-8 per group): Vehicle control, positive control, and test compound groups (at least 3 doses).

-

Administer the test compound, positive control, or vehicle orally or intraperitoneally.

-

-

Induction of Writhing:

-

After a set pre-treatment time (e.g., 30-60 minutes), administer 0.6% acetic acid solution intraperitoneally to each mouse.

-

-

Observation:

-

Immediately after acetic acid injection, place each mouse in an individual observation cage.

-

Count the number of writhes (abdominal constrictions and stretching of the hind limbs) for each mouse over a defined period (e.g., 20 minutes).

-

-

Data Analysis:

-

Calculate the mean number of writhes for each group.

-

Determine the percentage of protection (analgesic activity) for the test and positive control groups using the following formula:

-

% Protection = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100

-

-

Visualizations

Signaling Pathway

Caption: Proposed mechanism of action of this compound.

Experimental Workflow

Caption: Workflow for in vitro COX inhibitor screening assay.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is limited, a strong hypothesis based on the established pharmacology of the benzotriazole class and the presence of the acetic acid moiety points towards the inhibition of cyclooxygenase enzymes. This guide provides a comprehensive framework for investigating this proposed mechanism, including detailed experimental protocols and the necessary context from related compounds. Further research, employing the methodologies outlined herein, is essential to definitively elucidate the molecular targets and signaling pathways modulated by this compound, thereby paving the way for its potential development as a therapeutic agent.

References

- 1. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. youtube.com [youtube.com]

Spectroscopic and Structural Analysis of Benzotriazol-2-yl-acetic acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic and structural data for Benzotriazol-2-yl-acetic acid. Due to the limited availability of comprehensive public data, this document focuses on the existing crystallographic information and provides context through data from related compounds. Further experimental work is required to fully elucidate the complete spectroscopic profile of this compound.

Molecular Structure and Crystallography

This compound (C₈H₇N₃O₂) is a derivative of benzotriazole, a bicyclic heterocyclic compound. The acetic acid moiety is attached to the nitrogen at position 2 of the benzotriazole ring.

Two polymorphs of this compound have been identified through single-crystal X-ray diffraction studies. The crystallographic data for these forms are summarized in the table below. The initial crystal structure was reported by Giordano & Zagari in 1978, with a second polymorph identified more recently.[1]

| Parameter | Polymorph I (Giordano & Zagari, 1978) | Polymorph II |

| Formula | C₈H₇N₃O₂ | C₈H₇N₃O₂ |

| Molecular Weight | 177.17 g/mol | 177.17 g/mol |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | C2/c |

| a | 9.94(2) Å | 11.719(9) Å |

| b | 8.48(2) Å | 8.308(3) Å |

| c | 10.63(2) Å | 17.246(5) Å |

| β | 112.6(1)° | 96.703(5)° |

| Volume | Not specified | 1667.6(15) ų |

| Z | 4 | 8 |

Spectroscopic Data

Comprehensive, publicly available spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is limited. The following sections provide available data and information on related compounds for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For comparative purposes, the ¹H NMR data for the closely related compound, Ethyl 2-(1H-benzotriazol-2-yl)acetate , is presented below. It is important to note that the chemical shifts, particularly for the methylene protons and the ethyl group, will differ from those of the free acid.

| Compound | Solvent | Chemical Shift (δ) ppm |

| Ethyl 2-(1H-benzotriazol-2-yl)acetate | CDCl₃ | 1.26 (t, J= 7.1 Hz, 3H), 4.25 (q, J= 7.1 Hz, 2H), 5.42 (s, 2H), 7.38-7.48 (m, 2H), 7.88-7.98 (m, 2H) |

Infrared (IR) Spectroscopy

A specific IR spectrum for this compound has not been found in the available literature.

Based on the functional groups present in the molecule (carboxylic acid, aromatic ring, triazole system), the following characteristic absorption bands would be expected:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (Carboxylic acid) | 3300-2500 (broad) |

| C-H stretch (Aromatic) | 3100-3000 |

| C-H stretch (Aliphatic) | 3000-2850 |

| C=O stretch (Carboxylic acid) | 1725-1700 |

| C=C stretch (Aromatic) | 1600-1450 |

| N=N stretch (Triazole) | 1630-1575 |

Mass Spectrometry (MS)

Publicly available mass spectrometry data for this compound is currently unavailable. The expected molecular ion peak ([M]⁺) for this compound would be at an m/z of 177.0538, corresponding to the molecular formula C₈H₇N₃O₂.

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic characterization of this compound are not extensively documented in the public domain. However, general synthetic methods for benzotriazole derivatives can be adapted.

General Synthesis of Benzotriazole Derivatives

A common method for the synthesis of benzotriazole is the diazotization of o-phenylenediamine with sodium nitrite in the presence of a weak acid like acetic acid.[2][3] For the synthesis of N-substituted benzotriazoles, including those with an acetic acid moiety, a subsequent alkylation step is typically employed. Microwave-assisted synthesis has been shown to be an efficient method for the N-alkylation of benzotriazole, offering reduced reaction times and improved yields.[4]

A plausible synthetic route to this compound would involve the reaction of benzotriazole with a haloacetic acid or its ester, followed by hydrolysis if an ester is used. The separation of the N1 and N2 isomers is a critical step in this synthesis and often requires chromatographic techniques.

General Spectroscopic Analysis Methods

Standard spectroscopic techniques would be employed for the characterization of this compound.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would typically be recorded on a 300 or 500 MHz spectrometer using a deuterated solvent such as DMSO-d₆ or CDCl₃.

-

IR Spectroscopy: IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Mass Spectrometry: Mass spectra can be acquired using techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the molecular weight and fragmentation pattern.[5]

Biological Activity and Signaling Pathways

Benzotriazole and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and analgesic properties.[6][7] However, no specific information regarding the signaling pathways modulated by this compound was identified in the reviewed literature. Further research is necessary to explore the specific biological targets and mechanisms of action of this compound.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

Caption: A generalized workflow for the synthesis and subsequent spectroscopic characterization of this compound.

References

- 1. A new polymorph of 2-(2H-benzotriazol-2-yl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijariie.com [ijariie.com]

- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 4. benchchem.com [benchchem.com]

- 5. Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rjptonline.org [rjptonline.org]

- 7. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physical and Chemical Characteristics of 2-(2H-Benzotriazol-2-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 2-(2H-benzotriazol-2-yl)acetic acid (also referred to as 2-BTAA). Benzotriazole derivatives are a class of heterocyclic compounds recognized for their wide-ranging biological activities. This document collates available data on the molecular structure, physicochemical properties, and potential biological relevance of the 2-yl acetic acid isomer. While specific experimental data for 2-BTAA is limited in publicly accessible literature, this guide draws upon crystallographic data, information on closely related analogues, and established chemical principles to provide a thorough profile. It includes a detailed experimental protocol for the crystallization of a known polymorph, a proposed synthetic pathway, and an overview of the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway, a potential target for structurally similar molecules.

Introduction

Benzotriazole and its derivatives are versatile scaffolds in medicinal chemistry and materials science. The presence of the triazole ring fused to a benzene ring imparts unique electronic and structural properties, leading to a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and antiviral effects[1][2]. The substitution pattern on the benzotriazole nucleus, particularly on the nitrogen atoms, is a key determinant of the molecule's chemical behavior and biological function.

Alkylation of the benzotriazole core can occur at either the N1 or N2 position of the triazole ring, resulting in two distinct isomers with different properties. This guide focuses specifically on the N2-substituted isomer, 2-(2H-benzotriazol-2-yl)acetic acid. While its 1-yl counterpart has been more extensively described, the 2-yl isomer presents a unique spatial arrangement of the acetic acid moiety that could lead to differential biological activities.

Recent structural elucidation has confirmed the existence of polymorphic forms of 2-(2H-benzotriazol-2-yl)acetic acid, highlighting the complexity and research interest in this specific molecule[3]. Furthermore, studies on structurally related 2-yl-benzotriazole derivatives have suggested their potential role as modulators of the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway, which is critically involved in lipid metabolism and glucose homeostasis[4]. This guide aims to consolidate the current knowledge of 2-(2H-benzotriazol-2-yl)acetic acid to support further research and development efforts.

Physical and Chemical Characteristics

Quantitative data for 2-(2H-benzotriazol-2-yl)acetic acid is sparse in the literature. The tables below summarize the available information, primarily derived from crystallographic studies.

General and Molecular Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₇N₃O₂ | [3] |

| Molecular Weight | 177.17 g/mol | [3] |

| Appearance | Colourless block crystals | [3] |

| Solubility (Qualitative) | Soluble in Dimethylformamide (DMF) | [3] |

Crystallographic Data for Polymorph II

A second polymorph of 2-(2H-benzotriazol-2-yl)acetic acid has been identified and characterized. It crystallizes in the monoclinic space group C2/c[3].

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [3] |

| Space Group | C2/c | [3] |

| a (Å) | 11.719 (9) | [3] |

| b (Å) | 8.308 (3) | [3] |

| c (Å) | 17.246 (5) | [3] |

| β (°) | 96.703 (5) | [3] |

| Volume (ų) | 1667.6 (15) | [3] |

| Z | 8 | [3] |

| Temperature (K) | 293 | [3] |

| Radiation | Cu Kα | [3] |

| Density (calculated) | Not Reported |

Experimental Protocols

Proposed Synthesis of 2-(2H-Benzotriazol-2-yl)acetic acid

A definitive, detailed protocol for the selective synthesis of 2-(2H-benzotriazol-2-yl)acetic acid is not available in the reviewed literature. The primary challenge in the synthesis is the regioselective alkylation of the benzotriazole ring at the N2 position over the N1 position. The following is a proposed two-step experimental workflow based on established methods for selective N2-alkylation of triazoles.

Caption: Proposed two-step synthesis of 2-(2H-benzotriazol-2-yl)acetic acid.

Methodology:

-

Step 1: Synthesis of Ethyl 2-(2H-benzotriazol-2-yl)acetate. To a solution of 1H-Benzotriazole in anhydrous dimethylformamide (DMF) cooled to -10 °C, an equimolar amount of a suitable base, such as potassium carbonate (K₂CO₃), is added. Ethyl bromoacetate is then added dropwise to the suspension. The reaction is stirred at low temperature and gradually allowed to warm to room temperature. The use of a polar aprotic solvent like DMF and controlled low temperature has been shown to favor N2-alkylation for certain substituted triazoles. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is worked up by pouring it into water and extracting with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude ester, which can be purified by column chromatography.

-

Step 2: Hydrolysis to 2-(2H-Benzotriazol-2-yl)acetic acid. The purified ethyl ester from Step 1 is dissolved in a mixture of ethanol and water. An aqueous solution of sodium hydroxide (or another suitable base) is added, and the mixture is heated to reflux to facilitate saponification of the ester. After the reaction is complete (monitored by TLC), the mixture is cooled, and the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material. The aqueous layer is then acidified with a mineral acid, such as hydrochloric acid (HCl), until a precipitate forms. The solid product, 2-(2H-benzotriazol-2-yl)acetic acid, is collected by filtration, washed with cold water, and dried.

Crystallization of Polymorph II

The following protocol is for the preparation of the monoclinic polymorph of 2-(2H-benzotriazol-2-yl)acetic acid as described in the literature[3].

Methodology:

-

Solid 2-(2H-benzotriazol-2-yl)acetic acid is dissolved in a minimal amount of dimethylformamide (DMF) at 30 °C to achieve saturation.

-

The resulting solution is filtered to remove any insoluble impurities.

-

The clear filtrate is then left undisturbed in a vessel that allows for slow evaporation of the solvent at a constant temperature of 30 °C.

-

Colourless, block-shaped crystals are reported to form over a period of two weeks.

-

The crystals are isolated from the mother liquor and dried.

Potential Biological Activity and Signaling Pathway

Direct studies on the biological activity of 2-(2H-benzotriazol-2-yl)acetic acid are limited. However, research on closely related analogues, specifically [4-(2H-1,2,3-benzotriazol-2-yl)phenoxy]alkanoic acids, has identified them as activators of Peroxisome Proliferator-Activated Receptors (PPARs)[4]. PPARs are ligand-activated transcription factors that play a crucial role in regulating lipid and glucose metabolism. There are three main isoforms: PPARα, PPARβ/δ, and PPARγ.

Activation of these receptors, particularly PPARα and PPARγ, is a key mechanism for drugs used to treat metabolic disorders such as dyslipidemia and type 2 diabetes[[“]][6][7]. PPAR agonists bind to the receptor in the cell nucleus, leading to the transcription of genes involved in fatty acid uptake, oxidation, and adipocyte differentiation, which collectively improves insulin sensitivity and lipid profiles[8][9]. Given the structural similarity, it is plausible that 2-(2H-benzotriazol-2-yl)acetic acid could also interact with this pathway.

The PPAR Signaling Pathway

The diagram below illustrates the general mechanism of action for a PPAR agonist.

Caption: Generalized PPAR signaling pathway activated by an agonist ligand.

Pathway Description:

-

Ligand Binding: A PPAR agonist, a lipophilic molecule, crosses the cell membrane and enters the nucleus.

-

Receptor Activation: The agonist binds to the ligand-binding domain of a PPAR isoform (α, β/δ, or γ). In its inactive state, PPAR is often associated with a corepressor complex. Ligand binding induces a conformational change, causing the dissociation of the corepressor[4].

-

Heterodimerization: The activated PPAR forms a heterodimer with the Retinoid X Receptor (RXR)[6][9].

-

Coactivator Recruitment: The PPAR-RXR heterodimer recruits a coactivator complex.

-

DNA Binding: This entire complex (PPAR-RXR-coactivator) binds to specific DNA sequences known as PPAR Response Elements (PPREs) located in the promoter region of target genes[8].

-

Gene Transcription: Binding of the complex to the PPRE initiates the transcription of target genes into messenger RNA (mRNA).

-

Protein Synthesis & Metabolic Response: The mRNA is translated into proteins that are key enzymes and transporters involved in lipid metabolism, glucose uptake, and inflammatory responses, ultimately leading to the regulation of metabolic homeostasis[[“]][10].

Conclusion

2-(2H-Benzotriazol-2-yl)acetic acid is a structurally defined compound with confirmed polymorphism. While detailed experimental data regarding its physicochemical properties, spectral characteristics, and a validated synthetic protocol remain to be fully elucidated in the public domain, its structural relationship to known PPAR agonists suggests a promising avenue for future research in metabolic diseases. The information and protocols provided in this guide serve as a foundational resource for scientists aiming to synthesize, characterize, and evaluate the biological potential of this specific benzotriazole isomer. Further investigation is warranted to fill the existing data gaps and to explore its therapeutic utility.

References

- 1. What are PPAR agonists and how do they work? [synapse.patsnap.com]

- 2. Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate [escholarship.org]

- 3. A new polymorph of 2-(2H-benzotriazol-2-yl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. consensus.app [consensus.app]

- 6. The mechanisms of action of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Medicinal Chemistry and Actions of Dual and Pan PPAR Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. KEGG PATHWAY: hsa03320 [genome.jp]

An In-depth Technical Guide to the Safety and Handling of Benzotriazol-2-yl-acetic acid

Disclaimer: A specific Safety Data Sheet (SDS) for Benzotriazol-2-yl-acetic acid was not found in publicly available resources during a comprehensive search. The following guide is based on general best practices for handling potentially hazardous research chemicals and information on structurally related benzotriazole derivatives. This information is for guidance purposes only and is not a substitute for a substance-specific risk assessment based on a manufacturer-provided SDS. Researchers, scientists, and drug development professionals must obtain the SDS for this compound from their supplier before any handling, storage, or use.

Introduction

This compound is a heterocyclic compound with potential applications in pharmaceutical research and development. As with any research chemical, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount to ensure the well-being of laboratory personnel and the protection of the environment. This guide provides a framework for the safe handling of this compound, emphasizing the need for a substance-specific SDS for a complete and accurate risk assessment.

Hazard Identification and Classification

Without a specific SDS, the exact GHS classification for this compound is unknown. However, based on the hazard profiles of related benzotriazole compounds, it is prudent to handle this chemical with a degree of caution. The following table summarizes potential hazards, which must be verified with a manufacturer-specific SDS.

| Hazard Category | Potential Hazard | Source/Analogy |

| Acute Toxicity | Potentially harmful if swallowed, inhaled, or in contact with skin. | General precaution for research chemicals. |

| Skin Corrosion/Irritation | May cause skin irritation. | Based on data for other benzotriazole derivatives. |

| Serious Eye Damage/Irritation | May cause serious eye irritation. | Based on data for other benzotriazole derivatives. |

| Respiratory/Skin Sensitization | May cause an allergic skin reaction. | Based on data for other benzotriazole derivatives. |

| Hazardous to the Aquatic Environment | May be harmful or toxic to aquatic life with long-lasting effects. | Common for benzotriazole-based compounds. |

General Safety and Handling Workflow

A systematic approach to handling chemicals is essential for laboratory safety. The following diagram outlines a general workflow for handling a research chemical like this compound.

Caption: A logical workflow for the safe handling of research chemicals.

Experimental Protocols for Safe Handling

The following protocols are generalized and must be adapted based on the specific experimental procedures and the hazards identified in the substance-specific SDS.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles compliant with OSHA's 29 CFR 1910.133 or European Standard EN166 should be worn at all times.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Check the glove manufacturer's specifications for compatibility and breakthrough times.

-

Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. For procedures with a higher risk of splashing, a chemical-resistant apron is recommended.

Engineering Controls

-

Ventilation: All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Safety Equipment: A safety shower and eyewash station must be readily accessible.

Handling and Storage

-

Handling:

-

Designate a specific area within the fume hood for handling this compound.

-

Use appropriate tools (spatulas, etc.) for weighing and transferring the solid to minimize dust generation.

-

Avoid direct contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly closed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents.

-

First Aid Measures (General Guidance)

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical advice if irritation persists.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Spill and Waste Disposal

-

Spill Response:

-

Evacuate the area and prevent entry.

-

Wear appropriate PPE.

-

For small solid spills, gently sweep up the material to avoid creating dust and place it in a sealed container for disposal.

-

Clean the spill area with a suitable solvent and then wash with soap and water.

-

-

Waste Disposal:

-

All waste containing this compound should be considered hazardous.

-

Collect waste in a properly labeled, sealed container.

-

Dispose of chemical waste in accordance with institutional, local, state, and federal regulations.

-

Conclusion

While a specific Safety Data Sheet for this compound is not publicly available, a cautious and systematic approach based on established laboratory safety principles is essential. The information and protocols outlined in this guide are intended to provide a foundation for safe handling. However, it is the absolute responsibility of the researcher to obtain the substance-specific SDS from their supplier and conduct a thorough risk assessment before commencing any experimental work.

Methodological & Application

Application Notes and Protocols for Benzotriazol-2-yl-acetic Acid in Corrosion Inhibition Studies

Introduction

Benzotriazole and its derivatives are well-established as effective corrosion inhibitors for a variety of metals and alloys, including copper, steel, and zinc, in diverse corrosive environments.[1][2] Their efficacy is attributed to their ability to form a stable, protective film on the metal surface, thereby impeding both anodic and cathodic corrosion reactions. This protective layer, often a complex of the metal ion and the benzotriazole molecule, acts as a physical barrier to corrosive agents.[3][4][5] The study of new derivatives like Benzotriazol-2-yl-acetic acid is crucial for developing inhibitors with enhanced solubility, film-forming properties, and overall protective efficiency.

Corrosion Inhibition Mechanism

The primary mechanism of corrosion inhibition by benzotriazole derivatives involves the adsorption of the inhibitor molecules onto the metal surface. This adsorption can be physisorption, chemisorption, or a combination of both, and often follows the Langmuir adsorption isotherm.[6] The lone pair of electrons on the nitrogen atoms in the triazole ring facilitates the formation of coordinate bonds with the vacant d-orbitals of the metal atoms, leading to the formation of a polymeric and protective [Me(BTA)]n complex. For this compound, the presence of the acetic acid moiety may influence its solubility in aqueous media and its interaction with the metal surface, potentially enhancing the stability and uniformity of the protective film.

References

Application Notes and Protocols: Benzotriazol-2-yl-acetic acid as a UV Stabilizer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzotriazol-2-yl-acetic acid is a non-phenolic derivative of the benzotriazole class of ultraviolet (UV) light stabilizers. Unlike the more common phenolic benzotriazoles, which rely on an excited-state intramolecular proton transfer (ESIPT) mechanism involving a hydroxyl group, the stabilizing properties of this compound are attributed to its ability to absorb UV radiation and dissipate the energy through non-destructive pathways. This document provides detailed application notes and experimental protocols for the evaluation of this compound as a UV stabilizer in various formulations.

While specific quantitative performance data for this compound is not extensively available in public literature, the information presented herein is based on the established principles of benzotriazole UV stabilizers and provides a framework for its evaluation.

Physicochemical Properties and Mechanism of Action

Benzotriazole UV stabilizers are known for their strong absorption in the UV-A and UV-B regions of the electromagnetic spectrum, typically between 300 and 380 nm.[1] The primary function of these compounds is to protect materials from photodegradation by absorbing harmful UV radiation and converting it into harmless thermal energy.[1]

The mechanism for phenolic benzotriazoles is well-understood as ESIPT. For non-phenolic benzotriazoles like this compound, the UV absorption capabilities of the benzotriazole ring system are the key to its function. The absorbed energy is dissipated through various photophysical processes, preventing it from initiating degradation reactions in the host material.

Table 1: General Properties of Benzotriazole UV Stabilizers

| Property | Description | Reference |

| UV Absorption Range | Typically 300-400 nm | [2][3] |

| Mechanism of Action | UV absorption and energy dissipation | [1] |

| Appearance | Generally a white to off-white powder | |

| Solubility | Varies with specific derivatives, often soluble in organic solvents | |

| Compatibility | Generally good with a wide range of polymers and organic formulations | [1] |

Applications

Benzotriazole UV stabilizers are widely used to enhance the durability and lifespan of various materials, including:

-

Polymers and Plastics: To prevent yellowing, cracking, and loss of mechanical properties in materials like polyolefins, polyesters, and PVC.[1]

-

Coatings: In automotive and industrial coatings to protect against gloss reduction, blistering, and color change.

-

Cosmetics and Sunscreens: As a component of formulations to protect the skin and the product itself from UV damage.[2][3]

-

Pharmaceutical Formulations: To protect light-sensitive active pharmaceutical ingredients (APIs) and excipients from degradation.

Experimental Protocols

The following protocols are designed to evaluate the efficacy of this compound as a UV stabilizer.

Protocol 1: Determination of UV Absorption Spectrum

Objective: To determine the UV-Vis absorption spectrum of this compound and identify its maximum absorption wavelength (λmax).

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., ethanol, methanol, or a solvent relevant to the intended application)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent.

-

Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.5 and 1.5 at the expected λmax.

-

Use the pure solvent as a blank to zero the spectrophotometer.

-

Measure the absorbance of the diluted solution across the UV-Vis range (typically 200-800 nm).

-

Identify the wavelength of maximum absorbance (λmax).

Protocol 2: Evaluation of Photostability in Solution

Objective: To assess the stability of this compound upon exposure to UV radiation in a solution.

Materials:

-

Solution of this compound of known concentration

-

UV light source with controlled irradiance (e.g., xenon arc lamp or fluorescent UV lamp)

-

UV-Vis spectrophotometer

-

Quartz cuvettes or sealed quartz tubes

Procedure:

-

Prepare a solution of this compound in a photochemically inert solvent.

-

Measure the initial UV-Vis absorption spectrum of the solution.

-

Expose the solution to a controlled dose of UV radiation for a defined period.

-

At regular intervals, withdraw an aliquot of the solution and measure its UV-Vis absorption spectrum.

-

Monitor the decrease in absorbance at the λmax of this compound over time to determine its rate of photodegradation.

Protocol 3: Performance Evaluation in a Polymer Film (Accelerated Weathering)

Objective: To evaluate the effectiveness of this compound in protecting a polymer film from UV-induced degradation.

Materials:

-

Polymer resin (e.g., polyethylene, polypropylene)

-

This compound

-

Film extruder or press

-

Accelerated weathering chamber (e.g., Xenon-arc or QUV)

-

Colorimeter or spectrophotometer for color measurement

-

Tensile tester for mechanical property analysis

Procedure:

-

Prepare polymer formulations containing varying concentrations of this compound (e.g., 0.1%, 0.5%, 1.0% by weight). Include a control sample with no UV stabilizer.

-

Process the formulations into thin films of uniform thickness.

-

Measure the initial color (e.g., using the CIELAB Lab* scale) and mechanical properties (e.g., tensile strength, elongation at break) of the films.

-

Expose the films in an accelerated weathering chamber according to a standard test method (e.g., ASTM G155 for Xenon-arc or ASTM D4329 for fluorescent UV).

-

At specified intervals, remove the films and measure the changes in color (ΔE*) and mechanical properties.

-

Compare the performance of the stabilized films to the control to determine the effectiveness of this compound.

Table 2: Example Data from Accelerated Weathering of a Polymer Film

| UV Stabilizer Concentration (% w/w) | Exposure Time (hours) | Color Change (ΔE*) | Retention of Tensile Strength (%) |

| 0 (Control) | 0 | 0 | 100 |

| 500 | 5.2 | 75 | |

| 1000 | 12.8 | 40 | |

| 0.5% this compound | 0 | 0 | 100 |

| 500 | 1.1 | 95 | |

| 1000 | 3.5 | 88 | |

| 1.0% this compound | 0 | 0 | 100 |

| 500 | 0.8 | 98 | |

| 1000 | 2.1 | 92 |

Note: The data in this table is illustrative and should be replaced with actual experimental results.

Visualizations

Mechanism of UV Stabilization

Caption: Mechanism of UV stabilization by this compound.

Experimental Workflow for UV Stabilizer Evaluation

Caption: Workflow for evaluating the performance of a UV stabilizer in a polymer.

Logical Relationship of Application

Caption: Logical flow from problem to solution using this compound.

Conclusion